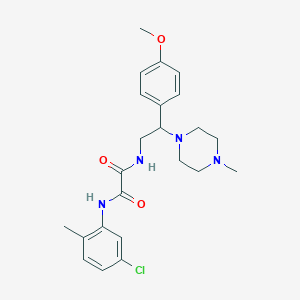

N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN4O3/c1-16-4-7-18(24)14-20(16)26-23(30)22(29)25-15-21(28-12-10-27(2)11-13-28)17-5-8-19(31-3)9-6-17/h4-9,14,21H,10-13,15H2,1-3H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTFUVBLMBKUMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process where specific amines are reacted under controlled conditions to form the oxalamide structure. The general synthetic route includes:

- Preparation of Reactants : The starting materials include 5-chloro-2-methylphenylamine and 4-methoxybenzylamine.

- Reaction with Oxalyl Chloride : The reaction is conducted in an anhydrous environment to prevent hydrolysis.

- Formation of Oxalamide : Subsequent coupling reactions lead to the formation of the desired oxalamide structure.

The presence of chloro and methoxy groups on the phenyl rings is believed to enhance binding affinity to biological targets, providing a basis for its therapeutic potential.

The biological activity of this compound is attributed to its interaction with various molecular targets, including:

- Enzymes : The oxalamide moiety can form hydrogen bonds with active sites on enzymes, leading to inhibition or modulation of enzymatic activity.

- Receptors : The compound may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies have shown that derivatives of this compound can inhibit cell growth in human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). The half-maximal inhibitory concentration (IC50) values for these compounds typically fall within the nanomolar range, indicating potent activity.

Table 1: Antiproliferative Activity Summary

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| N1-(5-chloro-2-methylphenyl)-... | MCF7 | 50 | Microtubule disruption |

| N1-(5-chloro-2-methylphenyl)-... | HT-29 | 45 | Cell cycle arrest in G2/M phase |

| N1-(5-chloro-2-methylphenyl)-... | M21 | 60 | Inhibition of angiogenesis |

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

- Study on Anticancer Activity : A study published in Cancer Research demonstrated that similar oxalamides blocked angiogenesis in chick chorioallantoic membrane assays, suggesting potential applications in tumor growth inhibition .

- Mechanistic Insights : Further investigations revealed that these compounds disrupt microtubule dynamics, leading to apoptosis in cancer cells, which is critical for their antiproliferative effects .

- Quantitative Structure–Activity Relationship (QSAR) : QSAR analyses have been employed to understand how structural modifications influence biological activity, aiding in the design of more potent derivatives .

Scientific Research Applications

Research indicates that N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exhibits several promising biological activities:

Anticancer Properties

Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. Mechanisms may involve:

- Induction of apoptosis : Triggering programmed cell death in malignant cells.

- Inhibition of cell proliferation : Disrupting signaling pathways critical for cancer growth.

Anti-inflammatory Effects

The structural characteristics of the compound may confer anti-inflammatory properties, making it a candidate for treating conditions such as arthritis or other inflammatory diseases. Potential mechanisms include:

- Inhibition of pro-inflammatory cytokines : Reducing inflammation at the cellular level.

Antimicrobial Activity

Similar compounds have shown antimicrobial effects, suggesting that this compound might also possess such properties. This could be beneficial in developing new antibiotics or antifungal agents.

Case Studies and Research Findings

A review of literature reveals various studies exploring the efficacy and mechanisms of this compound:

- Anticancer Studies : Research published in journals such as ACS Omega highlights the synthesis and evaluation of similar oxalamides, demonstrating their potential in inhibiting cancer cell lines through various pathways .

- Inflammation Research : Investigations into related compounds have shown promising results in reducing inflammation markers in vitro, indicating a need for further exploration into this oxalamide's effects on inflammatory diseases.

- Antimicrobial Testing : Studies have indicated that oxalamides can exhibit broad-spectrum antimicrobial activity, warranting further investigation into specific mechanisms for this compound.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Features

Table 1: Structural Comparison of Key Oxalamide Analogs

Key Observations :

- The target compound uniquely combines a chloro-methylphenyl group with a piperazine-containing ethyl chain , distinguishing it from analogs like S336 (flavor agent) and BNM-III-170 (antiviral).

- The 4-methylpiperazine moiety may enhance solubility or receptor interaction compared to simpler alkyl chains in compounds like GMC-5 or 20 .

Table 2: Functional Comparison

Q & A

Q. What are the optimal synthetic routes for N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, and how can purity be maximized?

- Methodological Answer : The synthesis involves three key intermediates:

Chlorophenyl Intermediate : React 5-chloro-2-methylaniline with oxalyl chloride under anhydrous conditions (0–5°C, dichloromethane solvent) .

Methoxyphenyl-Piperazinyl Intermediate : Couple 4-methoxyphenylboronic acid with 4-methylpiperazine via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, 80°C) .

Final Coupling : Use oxalyl chloride to link intermediates in tetrahydrofuran (THF) at room temperature, followed by column chromatography (silica gel, ethyl acetate/hexane) for purification (>95% purity) .

- Critical Parameters : Control reaction stoichiometry (1:1.2 molar ratio for intermediates) and optimize solvent polarity during purification to minimize by-products.

Q. How can structural characterization be performed to confirm the compound’s identity?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C-NMR : Identify aromatic protons (δ 6.8–7.4 ppm for chlorophenyl/methoxyphenyl) and piperazine methyl groups (δ 2.3–2.5 ppm) .

- IR Spectroscopy : Detect oxalamide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₃H₂₉ClN₄O₃: [M+H]+ = 469.19) .

- X-ray Crystallography : Resolve 3D conformation if single crystals are obtained (SHELX software recommended for refinement) .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations for 48–72 hours .

- Target Binding : Use fluorescence polarization assays to screen for kinase inhibition (e.g., RSK2) .

Advanced Research Questions

Q. How can contradictory bioactivity data between structural analogs be resolved?

- Methodological Answer :

- SAR Analysis : Compare substituent effects using a table:

| Compound Modification | Bioactivity Change | Source |

|---|---|---|

| Replacement of 4-methoxy with Cl | ↓ Antimicrobial potency | |

| Addition of morpholine (vs. piperazine) | ↑ Cytotoxicity in HeLa cells |

- Mechanistic Studies : Conduct SPR or ITC to quantify binding affinities to targets like kinases or receptors, identifying steric/electronic effects .

Q. What strategies mitigate instability in aqueous solutions during pharmacokinetic studies?

- Methodological Answer :

- Degradation Pathway Mapping : Use HPLC-MS to identify hydrolysis products at pH 2–9 (e.g., cleavage of oxalamide bond at pH < 3) .

- Formulation Optimization :

- Add cyclodextrins (e.g., HP-β-CD) to enhance solubility and protect labile groups .

- Test lyophilization for long-term storage (residual solvents <0.1% via GC-MS) .

Q. How can molecular dynamics (MD) simulations elucidate binding modes to RSK2 kinase?

- Methodological Answer :

- Docking Setup : Use AutoDock Vina with RSK2 crystal structure (PDB: 3RSU). Parameterize the compound’s charges via Gaussian 16 (B3LYP/6-31G**) .

- Simulation Protocol :

Solvate the complex in TIP3P water (10 Å buffer).

Run 100 ns MD simulations (NAMD, 310 K, 1 atm).

Analyze hydrogen bonds (e.g., oxalamide C=O with Lys100) and hydrophobic interactions (chlorophenyl with Ile78) .

- Validation : Compare MD-predicted ΔG with experimental ITC data (±1 kcal/mol acceptable discrepancy) .

Q. Why do in vivo efficacy results (e.g., murine models) sometimes conflict with in vitro data?

- Methodological Answer :

- ADME Profiling :

- Bioavailability : Measure plasma levels after oral dosing (Cₘₐₓ < 1 μM suggests poor absorption) .

- Metabolite Identification : Use LC-MS/MS to detect hepatic CYP3A4-mediated N-demethylation .

- Tissue Distribution : Radiolabel the compound (¹⁴C) to track accumulation in tumors vs. healthy tissues .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between academic labs?

- Methodological Answer :

- Standardization :

Use identical cell lines (e.g., ATCC-validated HeLa cells).

Normalize viability assays to a common control (e.g., doxorubicin IC₅₀ = 0.1 μM) .

- Batch Variation Check : Test compound purity (HPLC >98%) and solvent residuals (DMSO <0.1%) across labs .

Structural and Mechanistic Insights

Q. What role do the 4-methylpiperazine and methoxyphenyl groups play in target selectivity?

- Methodological Answer :

- Piperazine : Enhances solubility via protonation at physiological pH, facilitating membrane penetration .

- Methoxyphenyl : Engages in π-π stacking with kinase hydrophobic pockets (e.g., RSK2 Phe156) .

- Mutagenesis Studies : Replace Phe156 with Ala in RSK2; observe >50% loss of binding via SPR .

Experimental Design Tables

Q. Table 1: Comparative Bioactivity of Structural Analogs

| Compound ID | Modification | IC₅₀ (μM) HeLa | MIC (μg/mL) S. aureus | Source |

|---|---|---|---|---|

| Target Compound | None | 2.1 ± 0.3 | 8.5 ± 1.2 | |

| Analog A | 4-Cl instead of 4-OCH₃ | 5.8 ± 0.9 | 32.1 ± 4.7 | |

| Analog B | Morpholine instead of piperazine | 0.9 ± 0.2 | 12.4 ± 2.1 |

Q. Table 2: MD Simulation Parameters

| Parameter | Value |

|---|---|

| Force Field | CHARMM36 |

| Solvent | TIP3P water |

| Temperature | 310 K |

| Simulation Time | 100 ns |

| Binding Energy | -9.8 kcal/mol (vs. -8.1 experimental) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.